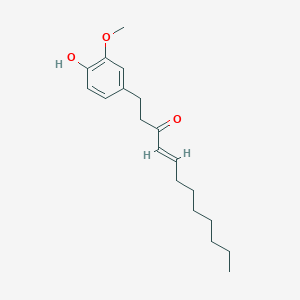

(8)-Shogaol

Descripción

Propiedades

IUPAC Name |

(E)-1-(4-hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h9-10,12,14-15,21H,3-8,11,13H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSMXJRMTYABD-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36700-45-5, 104186-07-4 | |

| Record name | (E)-1-(4-Hydroxy-3-methoxyphenyl)dodec-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-Shogaol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104186074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-SHOGAOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4IK2HCNT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(8)-Shogaol as a Selective Cyclooxygenase-2 (COX-2) Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (8)-Shogaol, a bioactive compound found in ginger, as a selective inhibitor of cyclooxygenase-2 (COX-2). We will delve into its inhibitory potency, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Inhibition Data

This compound demonstrates selective inhibition of COX-2 with no detectable activity against COX-1.[1][2] Its potency, as defined by the half-maximal inhibitory concentration (IC50), has been determined alongside other related compounds from ginger. The quantitative data are summarized in the table below for comparative analysis.

| Compound | Target | IC50 Value (μM) | Selectivity | Reference |

| This compound | COX-2 | 17.5 ± 2.2 | Selective for COX-2 | [1] |

| (10)-Shogaol | COX-2 | 7.5 ± 0.6 | Selective for COX-2 | [1] |

| (10)-Gingerol | COX-2 | 32.0 ± 1.5 | Selective for COX-2 | [1] |

| This compound | Antiplatelet | 5 | - |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of COX-2. COX-2 is an inducible enzyme, upregulated by pro-inflammatory cytokines and stimuli, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.

The anti-inflammatory activity of this compound is also linked to its ability to suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. By inhibiting NF-κB, this compound downregulates the expression of various pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).

Caption: Signaling pathway of this compound's COX-2 inhibition.

Experimental Protocols

The characterization of this compound as a COX-2 inhibitor involves several key experimental procedures. Below are detailed methodologies for determining its IC50 value and assessing its impact on COX-2 expression in a cellular context.

This protocol is based on the functional assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify prostaglandin formation.

-

Enzyme and Substrate Preparation :

-

Recombinant human COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and EDTA.

-

A stock solution of arachidonic acid (substrate) is prepared in ethanol.

-

-

Inhibition Assay :

-

A range of this compound concentrations are prepared by serial dilution.

-

The reaction is initiated by adding arachidonic acid to the enzyme mixture containing the test compound (this compound) or vehicle control.

-

The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

-

-

Reaction Termination and Sample Preparation :

-

The reaction is terminated by adding a quenching solution (e.g., a mixture of organic solvent and a strong acid).

-

An internal standard (e.g., a deuterated prostaglandin) is added to each sample for accurate quantification.

-

Prostaglandins are extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

-

-

LC-MS/MS Analysis :

-

The extracted samples are dried, reconstituted, and injected into an LC-MS/MS system.

-

The amount of prostaglandin E2 (PGE2) or other relevant prostaglandins produced is quantified by monitoring specific parent-daughter ion transitions.

-

-

Data Analysis :

-

The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This protocol describes the assessment of this compound's effect on lipopolysaccharide (LPS)-induced COX-2 expression in macrophage cells (e.g., RAW 264.7).

-

Cell Culture and Seeding :

-

RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

-

Stimulation and Treatment :

-

Cells are pre-treated with various concentrations of this compound or vehicle for 1-2 hours.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media.

-

Cells are incubated for a specified period (e.g., 18-24 hours for protein analysis, 4-6 hours for mRNA analysis).

-

-

Sample Collection and Lysis :

-

For Protein Analysis (Western Blot) : Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

For mRNA Analysis (qRT-PCR) : Total RNA is extracted from cells using a suitable kit (e.g., TRIzol reagent).

-

-

Analysis :

-

Western Blot : Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against COX-2 and a loading control (e.g., β-actin).

-

qRT-PCR : RNA is reverse-transcribed to cDNA. The relative expression of the COX-2 gene (Ptgs2) is quantified using real-time PCR, normalized to a housekeeping gene (e.g., Gapdh).

-

-

Data Analysis :

-

The band densities from Western blots are quantified using image analysis software.

-

The relative mRNA expression is calculated using the ΔΔCt method.

-

Results are presented as the fold change relative to the LPS-only treated group.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the cellular assay for determining the effect of this compound on COX-2 expression.

Caption: Experimental workflow for cellular COX-2 expression analysis.

References

(8)-Shogaol: A Comprehensive Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8)-Shogaol, a pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data from a range of in-vitro and in-vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound through structured diagrams, offering a clear perspective for researchers in immunology and drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with significant anti-inflammatory potential. This document serves as a technical resource, consolidating the current scientific knowledge on the anti-inflammatory properties of this compound.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets.

Inhibition of Pro-inflammatory Enzymes and Mediators

This compound has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] This inhibition is selective for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

Modulation of Key Inflammatory Signaling Pathways

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been demonstrated to suppress the activation of the NF-κB signaling pathway.[3][4] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in inflammation. This compound has been shown to suppress the phosphorylation and activation of key components of the MAPK pathway, thereby attenuating the inflammatory response.

TAK1 Signaling: Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial upstream kinase that activates both the NF-κB and MAPK pathways. This compound has been identified as a direct inhibitor of TAK1, binding to its ATP-binding pocket. This inhibition of a key upstream regulator highlights a significant mechanism for its broad anti-inflammatory effects.

Inhibition of Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the canonical NLRP3 inflammasome-mediated IL-1β secretion. This is achieved by attenuating both the priming step (LPS-induced expression of pro-IL-1β and NLRP3) and the activation step (ATP-activated caspase-1).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in-vitro and in-vivo studies.

Table 1: In-vitro Inhibitory Effects of this compound

| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |

| COX-2 Inhibition | Enzyme Assay | 17.5 µM | |

| TAK1 Inhibition | Enzyme Assay | 5.027 nM | |

| Antiplatelet Activity | Human Platelets | 5 µM | |

| IL-6, IL-8, CCL2 Secretion (TNF-α induced) | Human RA FLS | 5 or 10 µM | |

| IL-8 Secretion (IL-17 induced) | SW 982 synovial sarcoma cells | 10 µM | |

| TNF-α Secretion (LPS induced) | RAW 264.7 macrophages | 10 µM | |

| IL-1β Secretion (LPS + ATP) | THP-1 macrophages | >50% inhibition at 20 µM | |

| Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-treated macrophages | Dose-dependent reduction | |

| Cell Viability (Cytotoxicity) | HL-60 cells | Concentration-dependent |

Table 2: In-vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage and Administration | Observed Effects | Reference |

| Adjuvant-Induced Arthritis (AIA) Rat Model | 10 mg/kg and 30 mg/kg; i.p.; once daily for 10 days | Reduced paw thickness, improved walking performance, reversed pathologies of joint structure, and decreased inflammatory biomarkers in the joints. | |

| LPS-induced Inflammation Murine Model | 30 mg/kg; i.p. | Suppressed LPS-mediated cytokine production (COX-2, TNF-α, IL-6, and IL-1β). | |

| Dextran Sodium Sulfate (DSS)-induced Colitis Mouse Model | 30 mg/kg; oral administration for two weeks | Exhibited anti-inflammatory effects by regulating NF-κB signaling. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound inhibits inflammatory pathways.

Caption: this compound inhibits NLRP3 inflammasome.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

In-vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 or J774.1 murine macrophages.

Protocol:

-

Cell Culture: Culture macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only control group should be included.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on the macrophages using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.

In-vivo Adjuvant-Induced Arthritis (AIA) Model

Objective: To assess the anti-arthritic effects of this compound in a rat model of rheumatoid arthritis.

Animal Model: Male Lewis rats (6-8 weeks old).

Protocol:

-

Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 1 mg of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

-

Treatment: On day 10 post-adjuvant injection, when signs of arthritis are apparent, begin daily intraperitoneal (i.p.) administration of this compound (e.g., 10 and 30 mg/kg) or vehicle control. A positive control group treated with a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Clinical Assessment: Monitor the following parameters every other day:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer.

-

Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling or erythema, 4=severe swelling and erythema with joint deformity).

-

Body Weight: Record the body weight of each animal.

-

-

Histopathological Analysis: At the end of the treatment period (e.g., day 20), euthanize the animals and collect the ankle joints. Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin. Prepare sections and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Collect blood samples for the analysis of systemic inflammatory markers (e.g., C-reactive protein, cytokines) by ELISA.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties through multiple mechanisms of action, including the inhibition of key enzymes and the modulation of critical signaling pathways such as NF-κB, MAPK, and TAK1. The quantitative data from both in-vitro and in-vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed protocols provided in this guide offer a framework for researchers to further investigate its efficacy and mechanism of action.

Future research should focus on:

-

Elucidating the detailed molecular interactions of this compound with its targets through structural biology studies.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its delivery and dosage.

-

Evaluating its efficacy and safety in preclinical models of a wider range of inflammatory conditions.

-

Exploring the potential for synergistic effects with other anti-inflammatory agents.

The compelling preclinical evidence warrants further investigation into the clinical translation of this compound as a novel anti-inflammatory therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory effect and signaling mechanism of 8-shogaol and 10-shogaol in a dextran sodium sulfate-induced colitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Multi-Targeted Anti-Arthritic Potential of (6)-Shogaol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic potential of (6)-Shogaol, a bioactive compound derived from ginger, in the context of rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-arthritic agents. Herein, we delineate the key molecular targets of (6)-Shogaol, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the pathogenesis of RA is the fibroblast-like synoviocyte (FLS), which adopts an aggressive, tumor-like phenotype, leading to the degradation of cartilage and bone. Current therapeutic strategies often have limitations, necessitating the exploration of novel therapeutic agents. (6)-Shogaol, a pungent constituent of dried ginger, has emerged as a promising candidate due to its potent anti-inflammatory and pro-apoptotic effects on RA-FLSs. This guide will explore the molecular interactions of (6)-Shogaol within the complex signaling networks that drive RA pathology.

Core Molecular Targets of (6)-Shogaol in Rheumatoid Arthritis

(6)-Shogaol exerts its anti-arthritic effects by modulating multiple signaling pathways crucial for the pathogenic activity of RA-FLSs. The primary and most extensively documented target is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade .[1][2][3][4][5]

Inhibition of the PI3K/AKT/NF-κB Pathway

The PI3K/AKT/NF-κB pathway is a central regulator of cell survival, proliferation, and inflammation in RA-FLSs. (6)-Shogaol has been demonstrated to significantly inhibit this pathway, leading to a cascade of anti-inflammatory and pro-apoptotic events. This inhibition results in the suppression of FLS proliferation, migration, and invasion, and the induction of apoptosis. Furthermore, the blockade of this pathway by (6)-Shogaol leads to a marked reduction in the production of key pro-inflammatory cytokines and matrix-degrading enzymes.

Modulation of Other Key Signaling Pathways

Beyond the PI3K/AKT/NF-κB axis, (6)-Shogaol interacts with several other important signaling molecules and pathways:

-

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): (6)-Shogaol has been shown to activate PPAR-γ, a nuclear receptor with anti-inflammatory properties. Activation of PPAR-γ can, in turn, negatively regulate the NF-κB signaling pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cell proliferation in RA. While the precise interactions are still being elucidated, evidence suggests that (6)-Shogaol can modulate the phosphorylation of key MAPK components.

-

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): (6)-Shogaol is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant responses. By activating Nrf2, (6)-Shogaol can mitigate oxidative stress, a significant contributor to the inflammatory environment in the RA joint.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. (6)-Shogaol has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key inflammatory mediators.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: While direct inhibition of the JAK/STAT pathway by (6)-Shogaol has not been extensively documented, its ability to suppress the production of cytokines like IL-6, which are potent activators of this pathway, suggests an indirect modulatory role.

Quantitative Data on the Efficacy of (6)-Shogaol

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of (6)-Shogaol on key pathological markers of rheumatoid arthritis.

| Parameter | Cell/Model System | (6)-Shogaol Concentration/Dose | Observed Effect | Reference |

| Cell Proliferation (IC50) | Vascular Smooth Muscle Cells | 2.7 µM | Inhibition of proliferation | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 8 µM | Inhibition of proliferation | ||

| Pro-inflammatory Cytokines | RA-FLSs | Not Specified | Reduced production of TNF-α, IL-1β, IL-6, IL-8 | |

| THP-1 Macrophages | 5 µM | Reduced IL-1β mRNA levels | ||

| THP-1 Macrophages | 20 µM | Complete blockage of IL-1β release | ||

| Matrix Metalloproteinases (MMPs) | RA-FLSs | Not Specified | Reduced production of MMP-2 and MMP-9 | |

| NLRP3 Inflammasome | A549 Cells | 5 µM | Inhibition of AIM2/NLRP3 and caspase-1 expression | |

| THP-1 Macrophages | 20 µM | Inhibition of pro-IL-1β and NLRP3 protein expression | ||

| In Vivo Efficacy | Collagen-Induced Arthritis (CIA) Mice | Not Specified | Ameliorated joint destruction | |

| Complete Freund's Adjuvant (CFA) Rats | 6.2 mg/kg/day (oral) | Reduced knee swelling and leukocyte infiltration |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets of (6)-Shogaol.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed RA-FLSs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of (6)-Shogaol (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the (6)-Shogaol concentration.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: Treat RA-FLSs with (6)-Shogaol for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-NF-κB, NF-κB, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Principle: RT-qPCR is used to measure the amount of a specific RNA. This is achieved by reverse transcribing RNA into complementary DNA (cDNA), and then amplifying the cDNA using PCR with sequence-specific primers.

Protocol:

-

RNA Extraction: Treat RA-FLSs with (6)-Shogaol, then extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for the target genes (e.g., TNF-α, IL-1β, IL-6, MMP-2, MMP-9) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Human TNF-α: F: CCTCTCTCTAATCAGCCCTCTG, R: GAGGACCTGGGAGTAGATGAG

-

Human IL-1β: F: AGCTACGAATCTCCGACCAC, R: CGTTATCCCATGTGTCGAAGAA

-

Human IL-6: F: ACTCACCTCTTCAGAACGAATTG, R: CCATCTTTGGAAGGTTCAGGTTG

-

Human MMP-2: Primer sequences can be obtained from publicly available databases or commercial vendors.

-

Human MMP-9: Primer sequences can be obtained from publicly available databases or commercial vendors.

-

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Nrf2 Activation Assay

Principle: Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 or by using a reporter gene assay.

Protocol (Reporter Gene Assay):

-

Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene.

-

Treatment: Treat the transfected cells with (6)-Shogaol.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates the activation of the Nrf2 pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by (6)-Shogaol and a general experimental workflow.

Caption: Molecular targets of (6)-Shogaol in RA-FLSs.

Caption: General experimental workflow for studying (6)-Shogaol.

Conclusion and Future Directions

(6)-Shogaol demonstrates significant promise as a multi-targeted therapeutic agent for rheumatoid arthritis. Its ability to potently inhibit the PI3K/AKT/NF-κB signaling pathway, coupled with its modulatory effects on PPAR-γ, MAPK, Nrf2, and the NLRP3 inflammasome, provides a strong rationale for its further development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon.

Future research should focus on elucidating the precise molecular interactions of (6)-Shogaol with its targets, including the determination of specific binding sites and inhibitory constants. Further investigation into its effects on the JAK/STAT pathway, either direct or indirect, is also warranted. Ultimately, well-designed preclinical and clinical studies are necessary to translate the promising in vitro and in vivo findings into a viable therapeutic strategy for patients with rheumatoid arthritis.

References

- 1. ijbs.com [ijbs.com]

- 2. 6-Shogaol inhibits the proliferation, apoptosis, and migration of rheumatoid arthritis fibroblast-like synoviocytes via the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Shogaol inhibits the proliferation, apoptosis, and migration of rheumatoid arthritis fibroblast-like synoviocytes via the PI3K/AKT/NF-κB pathway. | Semantic Scholar [semanticscholar.org]

- 5. The ginger component 6-shogaol prevents TNF-α-induced barrier loss via inhibition of PI3K/Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(8)-Shogaol Structure-Activity Relationship: A Technical Guide for Drug Development

(8)-Shogaol, a prominent bioactive compound found in dried ginger (Zingiber officinale), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential.

Core Structure and Key Functional Groups

The chemical structure of this compound, [1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one], is characterized by a vanillyl group, an α,β-unsaturated carbonyl moiety, and a variable-length alkyl chain. The SAR of shogaols is intrinsically linked to these features. The α,β-unsaturated ketone is crucial for the bioactivity of shogaols, rendering them more potent than their gingerol counterparts, which lack this feature.[1] This Michael acceptor group can react with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins, thereby modulating their function.

Anticancer Activity: SAR Insights

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The length of the alkyl chain significantly influences this activity.

Key Structural Determinants for Anticancer Activity:

-

α,β-Unsaturated Carbonyl: This moiety is essential for the cytotoxic activity of shogaols, primarily through the induction of apoptosis via reactive oxygen species (ROS) generation and depletion of intracellular glutathione.[2][3]

-

Alkyl Chain Length: Studies comparing 6-, 8-, and 10-shogaol have shown that the length of the n-alkyl chain influences their anti-invasive properties. For instance, 6-shogaol was found to be a more potent inhibitor of MDA-MB-231 breast cancer cell invasion compared to 8- and 10-shogaol.

-

Phenolic Hydroxyl and Methoxy Groups: The vanillyl group, with its hydroxyl and methoxy substituents, also contributes to the overall anticancer effect, although the α,β-unsaturated ketone appears to be the primary pharmacophore. The absence of the phenolic hydroxyl group has been shown to reduce the anti-tumor activity of shogaol analogues.

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| This compound | HL-60 (Human Leukemia) | Cytotoxicity | IC50 ≈ 30 µM | |

| This compound | AGS and NCI-N87 (Gastric Cancer) | Reduced Cell Viability | 1-30 µM | |

| This compound | Various Gastric Cancer Cell Lines | Cytotoxicity (LDH assay) | Effective at 5-30 µM | |

| 6-Shogaol | T47D (Breast Cancer) | Cytotoxicity | IC50 = 0.5 ± 0.1 µM | |

| 6-Shogaol | MDA-MB-231 (Breast Cancer) | Inhibition of Invasion | Effective at non-toxic doses |

Anti-inflammatory Activity: SAR Insights

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. The SAR for its anti-inflammatory action also highlights the importance of the core shogaol structure.

Key Structural Determinants for Anti-inflammatory Activity:

-

Dehydrated Backbone: Shogaols, being dehydrated analogs of gingerols, generally exhibit stronger anti-inflammatory effects.

-

Alkyl Chain Length: Comparative studies have indicated that 10-shogaol is the most effective among the 6-, 8-, and 10-shogaol derivatives in a mouse model of colitis, suggesting that a longer alkyl chain can enhance anti-inflammatory potency in this context.

-

α,β-Unsaturated Carbonyl: This group is implicated in the inhibition of key inflammatory mediators. For instance, this compound has been shown to inhibit COX-2 with an IC50 of 17.5 µM.

| Compound | Model / Target | Activity | IC50 / Concentration | Reference |

| This compound | TAK1 | Inhibition | IC50 = 5 µM | |

| This compound | COX-2 | Inhibition | IC50 = 17.5 µM | |

| This compound | Anti-platelet aggregation | Inhibition | IC50 = 5 µM | |

| This compound | LPS-induced cytokine production in macrophages | Inhibition of COX-2, TNFα, IL-6, IL-1β | Effective at 2.5-10 µM | |

| 10-Shogaol | DSS-induced colitis in mice | Most potent anti-inflammatory effect among 6-, 8-, and 10-shogaol | 30 mg/kg oral administration |

Neuroprotective Effects: SAR Insights

Recent studies have shed light on the neuroprotective potential of shogaols, with the α,β-unsaturated carbonyl group playing a pivotal role.

Key Structural Determinants for Neuroprotective Activity:

-

α,β-Unsaturated Carbonyl: This moiety is critical for the induction of heme oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress. A study directly comparing shogaol and gingerol found that only shogaol, with its α,β-unsaturated carbonyl, could induce HO-1 expression and exert a neuroprotective effect in a model of hemorrhagic brain injury.

-

Alkyl Chain Length: While direct SAR studies on neuroprotection are less common, the general anti-inflammatory and antioxidant properties conferred by the shogaol scaffold are believed to contribute to these effects. Both 6-shogaol and its metabolite 6-paradol have shown therapeutic efficacy in a mouse model of multiple sclerosis.

| Compound | Model / Target | Activity | Concentration | Reference |

| Shogaol (general) | Primary-cultured microglia | HO-1 induction | 1 µM | |

| This compound | Metals & HFD-induced neuroinflammation in mice | Reduced neuroinflammatory gene expression | 2 mg/kg & 12 mg/kg | |

| 6-Shogaol & 6-Paradol | EAE mouse model of multiple sclerosis | Alleviated clinical signs | 5 mg/kg/day, p.o. |

Signaling Pathways Modulated by this compound

This compound's diverse biological activities stem from its ability to modulate multiple intracellular signaling pathways.

Anti-inflammatory Signaling:

This compound has been shown to directly inhibit Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key upstream kinase in inflammatory signaling. This inhibition subsequently suppresses the activation of downstream pathways including IKK/NF-κB, MAPK, and Akt.

Figure 1. this compound's inhibition of the TAK1-mediated inflammatory pathway.

Anticancer Signaling (Apoptosis Induction):

In gastric cancer cells, this compound induces apoptosis through the generation of ROS and subsequent endoplasmic reticulum (ER) stress. This leads to the activation of the PERK-CHOP signaling pathway.

Figure 2. this compound-induced apoptotic pathway in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxicity of this compound in leukemia and gastric cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HL-60, AGS, NCI-N87) in 96-well plates at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle in the culture medium should be less than 0.1%. Add the desired concentrations of this compound to the wells and incubate for the specified time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control group.

Western Blot Analysis for Protein Expression

This protocol is a general procedure based on the methodologies described for analyzing protein expression changes induced by this compound.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., COX-2, p-NF-κB, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Tumor Xenograft Model

This protocol is based on the study of this compound's anti-tumor effects in a gastric cancer mouse model.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10^7 AGS cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: (Length × Width^2) / 2.

-

Compound Administration: When tumors reach a palpable size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at 30 mg/kg and 60 mg/kg). Administer this compound via intraperitoneal (i.p.) injection, for example, twice weekly.

-

Endpoint: Monitor the body weight and tumor size of the mice throughout the experiment. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).

Conclusion

The structure-activity relationship of this compound is a critical area of study for harnessing its therapeutic potential. The presence of the α,β-unsaturated carbonyl moiety is a key determinant of its potent anticancer, anti-inflammatory, and neuroprotective activities. The length of the alkyl side chain also plays a significant role in modulating its biological effects, with different chain lengths showing optimal activity in different disease models. Further research into the synthesis and biological evaluation of novel this compound analogs could lead to the development of more potent and selective therapeutic agents. The detailed methodologies and SAR insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the promise of this compound into clinical applications.

References

- 1. Shogaol but not gingerol has a neuroprotective effect on hemorrhagic brain injury: Contribution of the α, β-unsaturated carbonyl to heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis by [8]-shogaol via Reactive Oxygen Species Generation, Glutathione Depletion and Caspase Activation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(8)-Shogaol: A Technical Guide to its Discovery, Natural Sources, and Quantification

(8)-Shogaol, a bioactive phenolic compound found in ginger, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of its discovery, primary natural sources, and the methodologies employed for its extraction and quantification.

Discovery and Natural Occurrence

This compound is a naturally occurring pungent compound predominantly found in the rhizome of ginger (Zingiber officinale Roscoe)[1][2][3]. It is not a primary constituent of fresh ginger but is rather formed from its precursor, (8)-gingerol, through a dehydration reaction that occurs during the drying, heating, or prolonged storage of the ginger rhizome[4][5]. This conversion is a key factor in the changing chemical profile and biological activity of ginger as it is processed.

The shogaol series of compounds, including this compound, are structurally similar, differing in the length of their alkyl chain. Alongside this compound, (6)-Shogaol and (10)-Shogaol are also significant components of dried ginger. Research has indicated that shogaols, including this compound, may exhibit more potent anti-inflammatory and anti-cancer activities compared to their gingerol precursors.

The concentration of this compound in ginger is highly dependent on the processing methods used. Different drying techniques and temperatures can significantly influence the conversion rate of (8)-gingerol to this compound. For instance, studies have shown that hot air drying can lead to a higher concentration of shogaols compared to sun or solar tunnel drying. One study noted that the amount of this compound in ground dried ginger powder can be as high as 8–12 mg per 100 g sample.

Natural Sources and Quantitative Data

The primary natural source of this compound is the dried rhizome of Zingiber officinale. The levels of this compound and its related compounds can vary significantly depending on the ginger variety, geographical origin, and processing conditions.

| Compound | Source | Processing | Concentration (mg/g of dried material) | Reference |

| This compound | Zingiber officinale | Dried Herb | Not specified, but present alongside 6- and 10-shogaol | |

| This compound | Zingiber officinale | Hot Air Dried (150 °C) | Significantly increased compared to other drying methods | |

| (8)-Gingerol | Zingiber officinale var. Roscoe | Methanol Extract of Fresh Rhizome | 0.288 | |

| (8)-Gingerol | Zingiber officinale var. Roscoe | Methylene Chloride Extract of Fresh Rhizome | 0.093 | |

| (6)-Shogaol | Zingiber officinale | Dried Herb | 2.3 | |

| (10)-Shogaol | Zingiber officinale | Hot Air Dried (150 °C) | Dramatically enhanced compared to other drying methods |

Experimental Protocols

The extraction, isolation, and quantification of this compound from ginger typically involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common analytical method employed.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from ginger oleoresin is as follows:

-

Extraction of Oleoresin: Dried ginger powder is extracted with a suitable organic solvent, such as chloroform or ethanol. The solvent is then evaporated under vacuum to yield the ginger oleoresin.

-

Column Chromatography: The oleoresin is fractionated using silica gel column chromatography. A gradient elution is typically performed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Further Purification: Fractions containing shogaols are combined and may be subjected to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Structure Confirmation: The purity and structure of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and high-resolution mass spectrometry.

Quantification of this compound by HPLC

The following provides a representative HPLC method for the quantification of this compound:

-

Sample Preparation: A known amount of dried ginger extract is dissolved in a suitable solvent, typically methanol, and filtered through a 0.22 or 0.45 µm filter before injection.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a small percentage of formic acid) and acetonitrile. The gradient is programmed to effectively separate the different gingerols and shogaols.

-

Detection: Detection is typically carried out using a UV detector at a wavelength of 282 nm.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.

Signaling Pathways and Biological Activity

This compound has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer effects.

One of the primary mechanisms of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By inhibiting NF-κB, this compound can effectively reduce the inflammatory response.

In the context of cancer, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which can lead to the activation of caspase cascades, including caspase-3 and caspase-9, ultimately resulting in cell death.

References

- 1. Anti-Inflammatory 8-Shogaol Mediates Apoptosis by Inducing Oxidative Stress and Sensitizes Radioresistance in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for [8]-Shogaol (HMDB0031463) [hmdb.ca]

- 4. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

(8)-Shogaol and its Role in Regulating NF-κB Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8)-Shogaol is a bioactive compound predominantly found in the dried rhizome of ginger (Zingiber officinale). It is formed from its precursor, (8)-gingerol, through a dehydration reaction. Belonging to the shogaol class of compounds, this compound has garnered significant scientific interest for its potent anti-inflammatory, anti-cancer, and antioxidant properties.[1][2] A central mechanism underlying its therapeutic potential is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB family of transcription factors are pivotal regulators of the innate and adaptive immune responses.[3] They control the expression of a vast array of genes involved in inflammation, cell survival, and proliferation. Consequently, dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound regulates NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Canonical NF-κB Signaling Pathway and Points of Inhibition by this compound

The most well-studied route for NF-κB activation is the canonical pathway. In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), a cascade of phosphorylation events is initiated. This leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO.

The activated IKK complex, particularly IKKβ, phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to the rapid translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound exerts its anti-inflammatory effects by intervening at multiple key points within this pathway. Evidence suggests that this compound can directly or indirectly inhibit upstream kinases, preventing the activation of the IKK complex and thereby halting the entire downstream signaling cascade.

Caption: Inhibition of the Canonical NF-κB Signaling Pathway by this compound.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound in modulating inflammatory pathways has been quantified in numerous studies. The following tables summarize key findings regarding its inhibitory concentrations and effects in various experimental models.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference |

| COX-2 Inhibition | Human Leukemia Cells | 17.5 µM | |

| TAK1 / TAK1-TAB1 Complex | In vitro kinase assay | 5 µM | |

| Anti-platelet Activity | N/A | 5 µM | |

| Growth Inhibition (Cytotoxicity) | HL-60 (Human Leukemia) | ~25 µM (at 24h) | |

| Growth Inhibition (Cytotoxicity) | H-1299 (Human Lung Cancer) | < 150 µM | |

| Growth Inhibition (Cytotoxicity) | HCT-116 (Human Colon Cancer) | < 150 µM |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Experimental Model | Cell Type | This compound Concentration | Observed Effect | Reference |

| LPS-induced Inflammation | RAW 264.7 & J774.1 Macrophages | Dose-dependent | Downregulation of COX-2, IL-1β, IL-6, TNF-α | |

| Cytokine-mediated Inflammation | RA Patient-derived Fibroblast-like Synoviocytes (FLS) | 5 µM and 10 µM | Inhibition of TNF-α, IL-1β, and IL-17-mediated inflammation and migration | |

| Gastric Cancer Cell Apoptosis | AGS & NCI-N87 Gastric Cancer Cells | 10 µM | Increased caspase-3 activity and cytotoxicity | |

| IL-1β Secretion Inhibition | LPS-primed and ATP-activated THP-1 Macrophages | 20 µM | 95.2% inhibition of IL-1β secretion |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage and Administration | Key Findings | Reference |

| DSS-induced Colitis (Mice) | 30 mg/kg, oral administration | Significantly reduced phosphorylation of NF-κB in colonic tissue; Downregulated iNOS and COX-2 expression. | |

| LPS-induced Systemic Inflammation (Mice) | 30 mg/kg, i.p. injection | Reduced serum, lung, liver, and kidney levels of IL-1β, IL-6, and TNF-α. | |

| Adjuvant-induced Arthritis (Rats) | Not specified | Reduced paw thickness and improved walking performance; Decreased inflammatory biomarkers in joints. | |

| AGS Gastric Cancer Xenograft (Mice) | 30 mg/kg and 60 mg/kg | Significantly inhibited tumor growth. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on NF-κB signaling.

Protocol 1: LPS-Induced NF-κB Activation in Macrophages

This protocol is widely used to study the anti-inflammatory effects of compounds on the canonical NF-κB pathway.

-

Cell Culture:

-

Culture murine macrophage cell lines (e.g., RAW 264.7 or J774.1) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 96-well plates for ELISA) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 10-100 ng/mL) for a specified duration (e.g., 30 minutes for IκBα phosphorylation, 24 hours for cytokine measurement).

-

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines like TNF-α and IL-6 using commercially available ELISA kits.

-

Protein Analysis: Lyse the cells to prepare whole-cell, cytoplasmic, or nuclear extracts for subsequent analysis by Western blot.

-

mRNA Analysis: Isolate total RNA for analysis of target gene expression (e.g., Tnf, Il6, Nos2, Ptgs2) via RT-qPCR.

-

Protocol 2: Western Blot for NF-κB Pathway Proteins

Western blotting is used to semi-quantitatively measure changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Protein Extraction:

-

Following cell treatment (as in Protocol 1), wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates.

-

For nuclear translocation studies, use a nuclear/cytoplasmic extraction kit to separate the fractions.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-IKKα/β

-

Phospho-IκBα

-

Total IκBα

-

NF-κB p65 (for both total and nuclear fractions)

-

Lamin B1 or Histone H3 (as a nuclear loading control)

-

GAPDH or β-actin (as a cytoplasmic/whole-cell loading control)

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 3: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This imaging-based assay visually confirms the inhibition of NF-κB activation by preventing the movement of the p65 subunit into the nucleus.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., RAW 264.7 or primary macrophages) on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat cells with this compound and/or LPS as described in Protocol 1 (a typical LPS stimulation time is 30-60 minutes).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) for 1-2 hours at room temperature.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

In unstimulated or this compound-treated cells, the p65 signal (green) will be predominantly in the cytoplasm. In LPS-stimulated cells, the green signal will co-localize with the DAPI signal (blue) in the nucleus.

-

Quantify the nuclear translocation using image analysis software by measuring the fluorescence intensity of p65 in the nuclear versus cytoplasmic compartments.

-

Caption: Workflow for NF-κB p65 Nuclear Translocation Assay.

Protocol 4: NF-κB Luciferase Reporter Assay

This is a highly quantitative method to measure the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T or THP-1) with two plasmids:

-

An NF-κB reporter plasmid containing multiple κB binding sites upstream of a firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

-

Treatment:

-

After 24 hours, treat the transfected cells with this compound followed by a stimulant (e.g., TNF-α or LPS) for 6-8 hours.

-

-

Lysis and Measurement:

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Calculate the relative NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample.

-

Compare the normalized activity in treated groups to the stimulated control group. A reduction in the luciferase signal indicates inhibition of NF-κB transcriptional activity.

-

Logical Framework of this compound's Anti-Inflammatory Action

The inhibition of the NF-κB pathway by this compound initiates a cascade of downstream anti-inflammatory effects. By preventing the transcription of key inflammatory genes, this compound effectively suppresses the production of proteins that drive and sustain the inflammatory response. This ultimately leads to the alleviation of inflammatory symptoms observed in preclinical models.

Caption: Logical Cascade of this compound's Anti-inflammatory Effects.

Conclusion and Future Directions

This compound is a potent natural compound that effectively suppresses inflammatory responses through the targeted inhibition of the canonical NF-κB signaling pathway. Its multi-level intervention, from inhibiting upstream kinases like TAK1 and IKK to preventing the nuclear translocation of p65, underscores its potential as a lead compound for developing novel anti-inflammatory therapeutics. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to reduce the expression of key inflammatory mediators at physiologically relevant concentrations.

For drug development professionals, this compound represents an attractive scaffold for optimization. Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct binding partners of this compound within the NF-κB cascade to better understand its mechanism of action.

-

Pharmacokinetics and Bioavailability: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize its delivery and efficacy in vivo.

-

Clinical Translation: While preclinical evidence is strong, well-designed clinical trials are necessary to validate the safety and anti-inflammatory efficacy of this compound in human diseases.

-

Synergistic Combinations: Investigating the potential of this compound in combination with existing anti-inflammatory drugs to enhance therapeutic outcomes and reduce side effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Increased growth inhibitory effects on human cancer cells and anti-inflammatory potency of shogaols from Zingiber officinale relative to gingerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Shogaol protects against ischemic acute kidney injury by modulating NF-κB and heme oxygenase-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Shogaol inhibits rheumatoid arthritis through targeting TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

(8)-Shogaol's Neuroprotective Potential: A Technical Guide to Mechanisms and Methodologies

An in-depth exploration of the neuroprotective effects of (8)-Shogaol, a bioactive compound found in ginger, this technical guide is intended for researchers, scientists, and professionals in drug development. It details the molecular mechanisms, key signaling pathways, and experimental protocols used to investigate its therapeutic potential in neurodegenerative diseases and brain injury.

Introduction

Neuroinflammation, oxidative stress, and apoptosis are interconnected pathological processes that underpin the progression of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury. The quest for novel therapeutic agents that can mitigate these processes is a central focus of neuroscience research. This compound, a pungent constituent of dried ginger (Zingiber officinale), has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action and the experimental methodologies used for its evaluation. While much of the neuroprotective research has focused on its close analog, (6)-Shogaol, this document will primarily address the data available for this compound, with comparative insights where relevant. A study using a parallel artificial membrane permeability assay for the blood-brain barrier (PAMPA-BBB) has indicated that (8)-gingerol, a related compound, can penetrate the BBB via passive diffusion, suggesting that shogaols may also reach the central nervous system.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily targeting inflammation, apoptosis, and oxidative stress.

Anti-Inflammatory Effects

This compound has been shown to significantly suppress neuroinflammatory processes. In in vivo and in vitro models of lipopolysaccharide (LPS)-induced inflammation, this compound treatment leads to a marked reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] It also inhibits the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This anti-inflammatory action is largely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic activity by modulating key players in the cell death cascade. Studies have shown that it can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. Furthermore, this compound has been observed to inhibit the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical for the dismantling of the cell during apoptosis. One of the upstream mechanisms for this is the inhibition of the PERK-CHOP pathway, which is involved in endoplasmic reticulum (ER) stress-induced apoptosis.

Antioxidant Effects

The antioxidant properties of shogaols are crucial to their neuroprotective capacity. While direct evidence for this compound's activation of the Nrf2 pathway in a neuroprotective context is still emerging, studies on the structurally similar (6)-Shogaol have shown that it can upregulate a suite of phase II antioxidant enzymes, including heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1), through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response.

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Inflammatory Markers

| Cell Line | Treatment | Concentration | Effect | Reference |

| Raw264.7, J774.1 | LPS (1 µg/mL) | 2.5, 5, 10 µM | Dose-dependent decrease in TNF-α, IL-6, IL-1β, and COX-2 |

Table 2: In Vivo Effects of this compound on Inflammatory Markers

| Animal Model | Treatment | Dosage | Effect | Reference |

| LPS-induced sepsis in C57BL/6 mice | LPS (20 mg/kg, i.p.) | 30 mg/kg, i.p. | ~4-fold increase in survival rate; reduced TNF-α, IL-6, IL-1β in serum, kidney, lung, and liver | |

| DSS-induced colitis in mice | 5% DSS in drinking water | 30 mg/kg, oral | Reduced serum levels of TNF-α, IL-1β, IL-6, and IFN-γ; decreased iNOS and COX-2 expression in colon | |

| Metals & HFD-induced neuroinflammation in mice | As, Pb, Al (25mg/kg each) + HFD | 2mg/kg & 12mg/kg | Reduced expression of TNF-α, IL-1β & GFAP in the cortex and hippocampus |

Table 3: In Vitro Effects of this compound on Apoptosis

| Cell Line | Treatment | Concentration | Effect | Reference |

| HL-60 | This compound | 10-50 µM | Dose-dependent increase in sub-G1 (apoptotic) population (11.7% at 10µM to 43.67% at 50µM) | |

| HL-60 | This compound | 30 µM | Time-dependent activation of caspase-3, -8, and -9 | |

| AGS, NCI-N87 | This compound | 10 µM | Time-dependent increase in caspase-3 and -9 cleavage | |

| AGS, NCI-N87 | This compound + Z-VAD-FMK (50 µM) | 10 µM | Inhibition of caspase-3 activity and cytotoxicity |

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated by its modulation of several critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4) activation, leading to ER stress and the activation of the PERK-ATF4-CHOP signaling cascade. This pathway ultimately modulates the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases. While this is a pro-apoptotic mechanism in cancer, understanding this pathway is crucial for delineating the broader bioactivities of this compound. In the context of neuroprotection, its anti-apoptotic effects likely involve the suppression of similar pathways initiated by pathological stimuli.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vitro Assays

1. Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. Cytokine Measurement (ELISA)

-

Principle: A quantitative immunoassay to measure the concentration of cytokines in cell culture supernatants or tissue lysates.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight.

-

Wash the plate and block with a blocking buffer.

-

Add cell culture supernatants or standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

3. Protein Expression (Western Blot)

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Procedure:

-

Lyse cells or tissues to extract proteins and determine the protein concentration.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

4. Caspase-3 Activity Assay

-

Principle: A colorimetric assay that measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Procedure:

-

Lyse treated cells to obtain the cytosolic extract.

-

Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).

-

Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.

-

In Vivo Models

1. LPS-Induced Neuroinflammation Model

-

Principle: Systemic administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production.

-

Procedure:

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) to mice or rats.

-

After a pre-treatment period, inject LPS (e.g., 1-5 mg/kg, i.p.).

-

After a specified time, euthanize the animals and collect brain tissue and blood.

-

Analyze the brain tissue for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and pro-inflammatory cytokines).

-

2. DSS-Induced Colitis Model (as a model for systemic inflammation affecting the brain)

-

Principle: Administration of dextran sulfate sodium (DSS) in drinking water induces colitis, a model of systemic inflammation that can have neurological consequences.

-

Procedure:

-

Provide mice with drinking water containing 3-5% DSS for 5-7 days to induce acute colitis.

-

Administer this compound orally during the DSS treatment period.

-

Monitor body weight, stool consistency, and rectal bleeding daily.

-

At the end of the experiment, collect colon and brain tissue for analysis.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent, with demonstrated efficacy in mitigating key pathological drivers of neurodegeneration, namely inflammation and apoptosis. Its ability to modulate critical signaling pathways such as NF-κB highlights its potential for therapeutic intervention. While further research is needed to fully elucidate its mechanisms of action, particularly concerning the Nrf2 pathway in a neuroprotective setting, the existing evidence strongly supports its continued investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this compound for neurological disorders.

References

The Bioavailability and Metabolism of Shogaols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of shogaols, with a primary focus on (6)-Shogaol, the most extensively studied compound in this class. Shogaols, the dehydrated derivatives of gingerols, are pungent constituents of dried ginger (Zingiber officinale) and have garnered significant interest for their potent antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3] Understanding their pharmacokinetic profile is crucial for the development of novel therapeutic agents. While research on (8)-Shogaol is limited, the metabolic pathways and experimental methodologies described for (6)-Shogaol provide a foundational framework for its investigation.

Bioavailability and Pharmacokinetics of (6)-Shogaol